molecular formula C19H20ClNO4 B190711 Bulbocapnine hydrochloride CAS No. 632-47-3

Bulbocapnine hydrochloride

Cat. No. B190711
CAS RN: 632-47-3
M. Wt: 361.8 g/mol
InChI Key: SRGIVPUDHITDMK-YDALLXLXSA-N
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Description

Bulbocapnine hydrochloride is the water-soluble form of the bulbocapnine alkaloid group . These substances act as acetylcholinesterase and tyrosine hydroxylase inhibitors . The activity from these chemicals causes dopamine biosynthesis to stall .


Synthesis Analysis

Bulbocapnine hydrochloride is an aporphine alkaloid . It inhibits dopamine synthesis . It also has neuroleptic-like, anticonvulsant, and antinociceptive effects .


Molecular Structure Analysis

The molecular formula of Bulbocapnine hydrochloride is C19H20ClNO4 . Its average mass is 361.819 Da and its monoisotopic mass is 361.108093 Da .


Physical And Chemical Properties Analysis

The density of Bulbocapnine hydrochloride is 1.342g/cm3 . Its boiling point is 504ºC at 760mmHg . The melting point is 199-200ºC . The molecular weight is 361.82 g/mol .

Scientific Research Applications

Neurological and Movement Disorder Studies

Bulbocapnine hydrochloride has been explored in the context of neurological conditions and movement disorders. Early research by De Jong and Schaltenbrand indicated potential applications in treating various types of tremor diseases, with bulbocapnine hydrochloride showing effects on catalepsy or cataleptoid states in animals, suggesting potential benefits in tremor diseases due to its hypokinetic actions on the central nervous system (De Jong & Herman, 1926). Further studies evaluated bulbocapnine's impact on muscular motility disorders, both psychological and organic, though results varied (Lang & Kilpatrick, 1932).

Neurochemistry and Enzyme Inhibition

In neurochemistry, bulbocapnine has demonstrated an inhibitory effect on tyrosine hydroxylase, a key enzyme in dopamine biosynthesis. This inhibition was uncompetitive with the substrate L-tyrosine, indicating a potential mechanism of action on dopamine-related processes (Zhang et al., 1997). Additionally, studies on PC12 cells revealed that bulbocapnine reduced dopamine content and decreased intracellular Ca2+ concentration, while not affecting TH mRNA levels (Shin, Kim & Lee, 1998).

Cardiovascular Research

Bulbocapnine has been linked to notable cardiovascular effects. Research observed conditioning to bulbocapnine, marked by changes in the electrocardiogram, specifically in the T wave amplitude in limb leads (Pérez-Cruet & Gantt, 1964).

Molecular Biology

In molecular biology, studies have focused on the interaction of bulbocapnine with DNA and enzymes. One study highlighted that while dicentrine, an aporphine alkaloid like bulbocapnine, inhibited topoisomerase II, bulbocapnine did not show similar activity, suggesting differences in molecular interactions due to structural variations (Woo et al., 1999).

Pharmacokinetics and Drug Metabolism

Bulbocapnine has been evaluated as a mechanism-based inactivator of CYP2C19, an important enzyme in drug metabolism. This research provides insights into the potential interactions of bulbocapnine with other pharmaceuticals, highlighting its role in the pharmacokinetic processes (Salminen et al., 2011).

Neurological Research

Further neurological research includes examining bulbocapnine's effects on spinal reflexes and its utility in reducing movement artifacts in electroencephalography, particularly in children (Willis et al., 1968); (Baird & Spiegel, 1955).

Acetylcholinesterase Inhibition

Bulbocapnine has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's (Adsersen et al., 2007).

Safety And Hazards

Bulbocapnine hydrochloride is classified as harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGIVPUDHITDMK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulbocapnine hydrochloride

CAS RN

632-47-3
Record name 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-47-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulbocapnine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980
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Record name Bulbocapnine hydrochloride
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Record name BULBOCAPNINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
JE Chapman, EJ Walaszek - Pharmacology, 1962 - karger.com
… Amounts of histamine phosphate and bulbocapnine hydrochloride utilized are expressed in terms of the base. …
Number of citations: 4 karger.com
H De Jong, W Herman - Archives of Neurology & Psychiatry, 1926 - jamanetwork.com
… De Jong and Schaltenbrand obtained striking results following the administration of bulbocapnine hydrochloride and phosphate in various types of tremor diseases. As a result of their …
Number of citations: 5 jamanetwork.com
HB Lang, OA Kilpatrick - Psychiatric Quarterly, 1932 - Springer
… bulbocapnine hydrochloride in 2 cc of sterile distilled water were injected into the left breast. There was no alteration in blood pressure, respiratory or pulse rate. No dermal reaction …
Number of citations: 2 link.springer.com
EJ Walaszek, CG Huggins… - Annals of the New York …, 1963 - Wiley Online Library
… 2-brom-d-lysergic acid diethylamide tartrate (BOL-148), phenoxybenzamine hydrochloride (Dibenzyline), ibogaine hydrochloride, harmaline hydrochloride, bulbocapnine hydrochloride …
Number of citations: 20 nyaspubs.onlinelibrary.wiley.com
T Verhave, JE Owen - The Psychological Record, 1958 - search.proquest.com
… Three doses of bulbocapnine hydrochloride were used (16, 25 and 32 mg./kg.). Each group received a different dose. The compound was administered by subcutaneous route. …
Number of citations: 6 search.proquest.com
W SAK - ncbi.nlm.nih.gov
… The author gives bulbocapnine hydrochloride (maximum dose 200 mgm.) intramuscularly or by the mouth. Four cases of paralysisagitans were studied, also one of cerebellar and one …
Number of citations: 4 www.ncbi.nlm.nih.gov
WR Saum, WC De Groat - Brain Research, 1972 - Elsevier
… During the course oftheinvestigation two different samples of bulbocapnine hydrochloride were … to thank Merck, Sharp and Dohme for their kind donation of bulbocapnine hydrochloride. …
Number of citations: 10 www.sciencedirect.com
YH Zhang, LH Fang, MK Lee… - … Research: An International …, 2003 - Wiley Online Library
… Bulbocapnine hydrochloride, the positive control, inhibited the bovine adrenal TH activity by 43.6% at 80 µg/mL concentration. These results suggested that the inhibitory potential of …
Number of citations: 22 onlinelibrary.wiley.com
S TADAKI, T NOZAKA, S YAMADA… - Journal of …, 1992 - jstage.jst.go.jp
… B01dine, bulbocapnine hydrochloride and glaucine were purchased from Sigma Chemical Co., (St. Louis, USA). Apomorphine was purchased from Research Biochemicals Inc. …
Number of citations: 22 www.jstage.jst.go.jp
DW McAdam - Experimental Neurology, 1962 - Elsevier
… Twenty minutes before each of the ten daily sessions, they were given 1.5 to 20 mg of bulbocapnine hydrochloride intramuscularly to facilitate placement in a canvas and lucite sling, …
Number of citations: 16 www.sciencedirect.com

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